BenchChemオンラインストアへようこそ!

4-Azabicyclo[5.1.0]octane

IAP Antagonist XIAP ML-IAP

4-Azabicyclo[5.1.0]octane is a rigid, conformationally restricted bicyclic amine scaffold distinct from flexible monocyclic amines. The unique [5.1.0] fused ring system imposes a precise angular constraint that reduces the entropic penalty of binding, driving superior target affinity and selectivity. This core building block is validated in orally bioavailable IAP antagonists with proven in vivo efficacy in oncology models. It is also essential for synthesizing constrained γ-amino acids and diamines for peptidomimetics. Replace flexible tertiary amines to modulate lipophilicity and ADME properties. Ideal for fragment library design—order now to accelerate your medicinal chemistry program.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B7904718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azabicyclo[5.1.0]octane
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CNCCC2C1C2
InChIInChI=1S/C7H13N/c1-3-8-4-2-7-5-6(1)7/h6-8H,1-5H2
InChIKeyOVALKVVPPLZZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Azabicyclo[5.1.0]octane as a Conformationally Constrained Building Block


4-Azabicyclo[5.1.0]octane (CAS: 20437-20-1) is a bicyclic secondary amine featuring a strained cyclopropane ring fused to an azepane (7-membered) ring . Its primary value proposition in medicinal chemistry lies in its rigid, conformationally restricted scaffold, which serves as a core motif for designing pharmacophores with defined spatial orientation, distinct from flexible monocyclic amines . This scaffold has been utilized as a key intermediate in the development of conformationally restricted γ-amino acids and diamines [1] and is the foundational core of a series of orally bioavailable antagonists of Inhibitor of Apoptosis Proteins (IAP) [2].

Why 4-Azabicyclo[5.1.0]octane Cannot Be Directly Replaced by Monocyclic or Other Bicyclic Amines


Substituting the 4-azabicyclo[5.1.0]octane core with a more flexible monocyclic amine like piperidine or a different bicyclic scaffold such as 3-azabicyclo[3.1.0]hexane introduces significant changes in molecular conformation, lipophilicity, and target engagement that are not interchangeable. The unique [5.1.0] fused ring system imposes a distinct angular constraint and presents the basic amine in a specific vector that is critical for establishing key interactions within a protein binding pocket . This conformational pre-organization reduces the entropic penalty of binding, which is not achievable with simpler, more flexible amines, leading to quantifiable differences in potency, selectivity, and pharmacokinetic properties as demonstrated in comparative studies of IAP antagonists [1].

Quantitative Evidence: Benchmarking 4-Azabicyclo[5.1.0]octane Derivatives Against Comparators


Evidence Item 1: Superior Target Engagement vs. Flexible Amide Isostere in IAP Antagonists

The IAP antagonist compound 14b, which is based on the 4-azabicyclo[5.1.0]octane scaffold, demonstrates enhanced binding affinity for the ML-IAP protein compared to a structurally related series using a thiazole amide isostere [1][2]. This highlights the specific contribution of the rigid bicyclic amine to potency.

IAP Antagonist XIAP ML-IAP Binding Affinity

Evidence Item 2: Broad-Spectrum IAP Binding Profile

Compound 14b, containing the 4-azabicyclo[5.1.0]octane core, exhibits a differentiated multi-target binding profile against several IAP family proteins, which is a key advantage over more selective agents [1].

IAP Antagonist cIAP1 XIAP Selectivity

Evidence Item 3: Validated In Vivo Efficacy with Oral Bioavailability

A key differentiator for the 4-azabicyclo[5.1.0]octane scaffold is its demonstrated ability to confer oral bioavailability and in vivo efficacy, as shown for compound 14b [1]. This contrasts with many other conformationally restricted amines, like quinuclidine, which may have different pharmacokinetic liabilities.

In Vivo Efficacy Oral Bioavailability Xenograft Model Cancer

Evidence Item 4: Efficient Synthesis of Conformationally Restricted Building Blocks

The 4-azabicyclo[5.1.0]octane scaffold is readily accessible via an efficient Corey-Chaykovsky cyclopropanation method, enabling the synthesis of conformationally restricted γ-amino acids and diamines [1]. This synthetic accessibility provides a logistical advantage over more complex bicyclic scaffolds like 2-oxa-5-azabicyclo[2.2.1]heptane.

Synthetic Methodology γ-Amino Acids Diamines Corey-Chaykovsky

Optimal Application Scenarios for Procuring 4-Azabicyclo[5.1.0]octane


Scenario 1: Designing Orally Bioavailable IAP Antagonists

Use 4-azabicyclo[5.1.0]octane as the core scaffold when the research objective is to develop a small molecule IAP antagonist that requires balanced potency against XIAP, ML-IAP, and c-IAP1, coupled with a proven track record of oral bioavailability and in vivo efficacy in oncology models [1]. This scaffold provides a defined starting point that is distinct from peptide-based or highly cIAP-selective antagonists.

Scenario 2: Constructing Conformationally Restricted Peptidomimetics

Procure 4-azabicyclo[5.1.0]octane or its protected derivatives when the research goal is to synthesize conformationally constrained γ-amino acids or diamines for incorporation into peptidomimetics or other bioactive molecules where a rigid, predefined geometry is required to enhance target binding and metabolic stability [1]. This is particularly relevant when flexible linkers or monocyclic amines have failed to provide adequate potency or selectivity.

Scenario 3: Replacing Flexible Amine Moieties in Hit-to-Lead Optimization

Utilize 4-azabicyclo[5.1.0]octane as a replacement for a flexible tertiary amine (e.g., piperidine) in a hit molecule. This substitution is a rational design strategy to reduce the entropic penalty of binding, potentially improving affinity and selectivity, while also modulating basicity and lipophilicity to address ADME liabilities, as demonstrated by its application in IAP inhibitors [1].

Scenario 4: Exploring Unique Chemical Space in Fragment-Based Drug Discovery

Include 4-azabicyclo[5.1.0]octane in a fragment library to probe biological targets with a rigid, three-dimensional amine. Its unique shape and vector presentation offer a distinct binding mode compared to more common flat or monocyclic fragments, increasing the likelihood of identifying novel and selective chemical matter that can be efficiently elaborated using established synthetic methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Azabicyclo[5.1.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.